YLT-11

Description

Properties

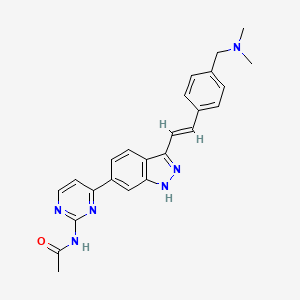

Molecular Formula |

C24H24N6O |

|---|---|

Molecular Weight |

412.5 |

IUPAC Name |

N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide |

InChI |

InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+ |

InChI Key |

JJFWXEIDXJHPGZ-DHZHZOJOSA-N |

SMILES |

CC(=O)NC1=NC=CC(=N1)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=C(C=C4)CN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

YLT11; YLT 11; YLT-11 |

Origin of Product |

United States |

Foundational & Exploratory

YLT-11: A Deep Dive into the Mechanism of a Novel PLK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Preclinical studies have demonstrated its significant anti-proliferative activity in various cancer models, particularly in breast cancer. The primary mechanism of action of this compound involves the disruption of centriole duplication, leading to mitotic defects, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PLK4 Inhibition

This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of PLK4.[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in the biogenesis of centrioles, which are essential for the formation of the mitotic spindle and the maintenance of genomic stability.

Disruption of Centriole Duplication

The primary consequence of PLK4 inhibition by this compound is the dysregulation of centriole duplication.[2][3] This leads to a dose-dependent effect on centriole numbers. At lower concentrations, partial inhibition of PLK4 can lead to centriole amplification, while higher concentrations result in a failure of centriole duplication. Both scenarios result in the formation of abnormal mitotic spindles, leading to mitotic catastrophe and cell death.

Induction of Mitotic Defects and Cell Cycle Arrest

The aberrant centriole numbers and dysfunctional mitotic spindles trigger the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] This arrest prevents the cells from proceeding through mitosis, ultimately leading to apoptosis.

Induction of Apoptosis

The sustained G2/M arrest and mitotic defects induced by this compound activate the intrinsic apoptotic pathway. This is characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) |

| PLK4 | 22 |

| PLK1 | >10000 |

| PLK2 | 653 |

| PLK3 | >10000 |

Data from in vitro kinase assays.

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Type | IC₅₀ (µM) after 72h |

| MDA-MB-468 | TNBC | 0.15 |

| MDA-MB-231 | TNBC | 0.28 |

| MCF-7 | ER+ | 0.52 |

| SK-BR-3 | HER2+ | 0.41 |

Data from MTT cell proliferation assays.

Table 3: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 30 | 45 |

| This compound | 90 | 60 |

Data from a study using MDA-MB-468 xenografts in nude mice.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the core experiments used to elucidate its mechanism of action.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment: Cells are treated with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.

-

Fixation: Cells are fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with this compound or vehicle control for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is quantified.

In Vivo Xenograft Study

-

Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of breast cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) in Matrigel.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally once daily at specified doses (e.g., 30 and 90 mg/kg). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL staining).

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of PLK4. Its ability to induce mitotic catastrophe and apoptosis in cancer cells, coupled with its in vivo efficacy, positions it as a strong candidate for further clinical development, particularly for the treatment of breast cancer. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the PLK4 signaling pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]

YLT-11: A Novel PLK4 Inhibitor for Breast Cancer Therapy

A Technical Whitepaper on the Preclinical Evaluation of YLT-11's In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical data on this compound, a novel and potent Polo-like kinase 4 (PLK4) inhibitor. The findings detailed herein demonstrate this compound's significant anti-proliferative effects in breast cancer cells (in vitro) and its ability to suppress tumor growth in human breast cancer xenograft models (in vivo), highlighting its potential as a promising therapeutic candidate.[1]

Core Findings at a Glance

This compound exhibits its anti-cancer properties by inducing abnormal centriole duplication and mitotic defects in breast cancer cells, leading to apoptosis.[1] The preclinical data strongly support the continued development of this compound as a targeted therapy for breast tumors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound in Breast Cancer Cell Lines

| Cell Line | IC50 (nM) |

| MCF-7 | Data not available in search results |

| MDA-MB-231 | Data not available in search results |

| T47D | Data not available in search results |

| SK-BR-3 | Data not available in search results |

| Note: Specific IC50 values were not available in the provided search results but the study confirms significant antiproliferation activities.[1] |

Table 2: In Vivo Tumor Growth Inhibition in Human Breast Cancer Xenograft Models

| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| MCF-7 Xenograft | This compound | Dosage not specified | Significant |

| MDA-MB-231 Xenograft | This compound | Dosage not specified | Significant |

| Note: The study reports that oral administration of this compound significantly suppressed tumor growth at well-tolerated doses. Specific percentages of tumor growth inhibition were not detailed in the provided search results.[1] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are outlined below to facilitate replication and further investigation.

In Vitro Cell Proliferation Assay

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Assay: Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve.

Centriole Duplication and Mitotic Defect Analysis

-

Cell Culture and Treatment: Breast cancer cells were cultured and treated with this compound at a concentration known to induce anti-proliferative effects.

-

Immunofluorescence Staining: Cells were fixed and stained with antibodies against markers for centrioles (e.g., γ-tubulin, Centrin) and mitotic spindles (e.g., α-tubulin). DNA was counterstained with DAPI.

-

Microscopy: Confocal microscopy was used to visualize and quantify centriole numbers and identify mitotic defects such as multipolar spindles.

Apoptosis Assay

-

Method: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

-

Procedure: Cells were treated with this compound, harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: The percentage of apoptotic cells (Annexin V positive) was determined using a flow cytometer.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Tumor Implantation: Human breast cancer cells (e.g., MCF-7) were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules.

-

Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed.

-

Tolerability Assessment: Animal body weight and general health were monitored throughout the study.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Caption: General experimental workflow for preclinical evaluation of this compound.

References

YLT-11: An In-Depth Technical Guide on Preclinical Safety and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical safety and toxicity data for the investigational Polo-like Kinase 4 (PLK4) inhibitor, YLT-11. The information is primarily derived from a single preclinical study and, as such, represents a limited dataset. Comprehensive toxicological data, including definitive No-Observed-Adverse-Effect Level (NOAEL) and LD50 values, are not available in the public domain.

Executive Summary

This compound is a novel, selective small-molecule inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and mitotic progression. In preclinical studies, this compound has demonstrated significant anti-proliferative activity in breast cancer models. This guide provides a detailed overview of the currently available safety and toxicity profile of this compound, based on in vivo studies in murine models. The compound has been reported to be well-tolerated at efficacious doses, with no significant toxicity observed in preliminary assessments.

Non-Clinical Safety and Toxicity Profile

The safety and toxicity of this compound have been evaluated in a sub-acute toxicity study in mice, as well as through observations during in vivo efficacy studies using human breast cancer xenograft models.

In Vivo Efficacy and General Tolerability

In a human breast cancer xenograft model, oral administration of this compound at a dose of 90 mg/kg resulted in significant tumor growth inhibition. At this therapeutic dose, the compound was reported to be well-tolerated by the animals, with no overt signs of toxicity.[1]

Sub-acute Toxicity Study in Mice

A sub-acute toxicity study was conducted to assess the safety profile of this compound. The available data from this study are summarized below.

Table 1: Summary of Sub-acute Toxicity Findings in Mice [1]

| Parameter | Observation |

| Body Weight | No obvious difference in body weight was observed between the this compound treatment group and the vehicle group. |

| Histopathology | Hematoxylin and eosin (H&E) staining of major organs showed no significant pathological changes. |

| Serological Analysis | No significant differences were observed in the serological parameters analyzed. |

| Hematological Analysis | No significant differences were observed in the hematological parameters analyzed. |

Experimental Methodologies

The following sections detail the experimental protocols as described in the primary literature.

In Vivo Xenograft Model

-

Animal Model: Female BALB/c nude mice.

-

Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) were subcutaneously injected.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 90 mg/kg. The control group received the vehicle.

-

Monitoring: Tumor volume and body weight were monitored throughout the study. At the end of the study, tumors and major organs were harvested for further analysis.

Sub-acute Toxicity Study

-

Animal Model: Mice.

-

Treatment: this compound was administered to one group of animals, while a control group received the vehicle. The exact dosage, frequency, and duration of administration are not specified in the available literature.

-

Assessments:

-

Body Weight: Body weight was measured at regular intervals.

-

Histopathology: At the end of the study, major organs were collected, fixed, and stained with hematoxylin and eosin for pathological examination.

-

Serological and Hematological Analyses: Blood samples were collected for the analysis of a panel of serum chemistry and hematology parameters. The specific parameters measured were not detailed in the source publication.

-

Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effect by inhibiting PLK4, a serine/threonine kinase that plays a master regulatory role in centriole duplication during the S phase of the cell cycle. Inhibition of PLK4 leads to defects in centriole duplication, resulting in mitotic errors, aneuploidy, and ultimately, cell death.

References

YLT-11: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT-11 is a novel, potent, and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4). Preclinical studies have demonstrated its significant anti-neoplastic activity, particularly in breast cancer models. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound and other PLK4 inhibitors.

Introduction to this compound and its Target: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Dysregulation of PLK4 expression is frequently observed in various human cancers and is often associated with a poor prognosis.[2] The overexpression of PLK4 can lead to centrosome amplification, a hallmark of cancer cells that contributes to genomic instability and tumorigenesis.[1] Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy for cancer.

This compound is a novel small-molecule inhibitor designed to target the ATP-binding pocket of PLK4.[3] It has shown high selectivity for PLK4 over other members of the PLK family, suggesting a favorable safety profile with potentially fewer off-target effects.[3]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by disrupting the normal function of PLK4 in centriole duplication. This leads to a cascade of events culminating in mitotic defects and, ultimately, cancer cell death.

Dysregulation of Centriole Duplication

At low concentrations (≤0.25 μM), this compound has been observed to cause an increase in the number of centrioles.[3][4] Conversely, at higher concentrations (≥0.5 μM), it leads to a decrease in centriole numbers.[3] This dose-dependent bi-modal effect on centriole duplication is a characteristic outcome of PLK4 inhibition and is central to the anti-proliferative activity of this compound.[3][4]

Induction of Mitotic Defects and Apoptosis

The abnormal centriole numbers induced by this compound treatment lead to mitotic defects, including abortive mitosis, endoreduplication, and aneuploidy.[4] These mitotic errors trigger cell cycle arrest and subsequently induce apoptosis (programmed cell death) in cancer cells.[3][4] Mechanistically, this compound has been shown to inhibit the activity of cell cycle-associated proteins such as CDC25C and CDK1, while increasing the levels of the cell cycle inhibitor p21.[3]

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YLT-11, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), and its related compounds and analogs. This document details their chemical properties, biological activities, and underlying mechanisms of action, with a focus on their potential as anti-cancer therapeutics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and its Target: PLK4

This compound is a novel, orally active, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4, often observed as overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of tumorigenesis. Consequently, PLK4 has emerged as a promising therapeutic target for cancer treatment.

This compound exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] Its high selectivity for PLK4 over other PLK family members and kinases makes it a valuable tool for studying PLK4 biology and a promising candidate for further drug development.

Chemical Structure of this compound:

-

IUPAC Name: (E)-N-(4-(3-(4-((dimethylamino)methyl)styryl)-1H-indazol-6-yl)pyrimidin-2-yl)acetamide

-

Chemical Formula: C₂₄H₂₄N₆O

-

Molecular Weight: 412.50 g/mol

Quantitative Data for this compound and Related PLK4 Inhibitors

The following tables summarize the key quantitative data for this compound and a selection of its analogs and other notable PLK4 inhibitors. This data allows for a direct comparison of their potency and selectivity.

Table 1: Kinase Inhibition Data for this compound

| Kinase | Kd (nM) | IC₅₀ (nM) |

| PLK1 | >10000 | - |

| PLK2 | 653 | - |

| PLK3 | >10000 | - |

| PLK4 | 5.2 | 22 |

Table 2: In Vitro Activity of Indazole-Based PLK4 Inhibitors

| Compound | PLK4 IC₅₀ (nM) | IMR-32 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | H460 IC₅₀ (µM) |

| C05 | < 0.1 | 0.948 | 0.979 | 1.679 |

| LCR-263 | - | >10 | >10 | >10 |

Table 3: In Vitro Activity of Pyrimidin-2-amine-Based PLK4 Inhibitors

| Compound | PLK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | BT474 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 8h | 0.0067 | 1.44 | 7.81 | 2.13 |

| 3r | 0.0174 | - | - | - |

Table 4: In Vitro Activity of 1H-pyrazolo[3,4-d]pyrimidine-Based PLK4 Inhibitors

| Compound | PLK4 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | BT474 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HUVECs IC₅₀ (µM) |

| WY29 | 0.027 | - | - | - | >50 |

Signaling Pathways

The following diagrams illustrate the central role of PLK4 in centriole duplication and the broader cell cycle, as well as a proposed experimental workflow for assessing PLK4 inhibitors.

Caption: PLK4 signaling pathway in centriole duplication and tumorigenesis.

References

Methodological & Application

YLT-11 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[4][5][6][7] Dysregulation of PLK4 activity is frequently observed in various cancers, making it a compelling therapeutic target.[2][4][8] this compound exhibits significant anti-proliferative activity against cancer cells, particularly in breast cancer, by inducing mitotic defects and apoptosis.[1][8] These application notes provide detailed protocols for cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (PLK4) | 22 nM | Enzyme Assay | [2][3] |

| Kd (PLK4) | 5.2 nM | Binding Assay | [9] |

| Effect on Centriole Number | Increase (≤0.25 µM), Decrease (≥0.5 µM) | Breast Cancer Cells | [2][3] |

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

| Parameter | Treatment Group | Control Group | p-value | Reference |

| Tumor Growth Inhibition | 60% (at 90 mg/kg, oral) | - | < 0.01 | [2] |

| Ki67-Positive Cells | 29 ± 6.3% | 78 ± 8.1% | < 0.01 | |

| Cleaved Caspase-3-Positive Cells | 66 ± 7.3% | 12.3 ± 5.1% | < 0.01 |

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication. Inhibition of PLK4 by this compound disrupts the precise regulation of this process, leading to mitotic catastrophe and ultimately, apoptosis.

Experimental Protocols

Cell Culture Protocol for MDA-MB-231 Cells

This protocol describes the standard procedure for culturing the human breast adenocarcinoma cell line MDA-MB-231.

Materials:

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

DMEM High Glucose (H-21) Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

0.05% Trypsin-EDTA

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

T-75 cell culture flasks

-

15 mL conical tubes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Pen-Strep.[10]

-

Cell Thawing:

-

Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath.[10]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1200 rpm for 3 minutes.[10]

-

Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]

-

Change the medium every 2-3 days.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with DPBS.

-

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[10]

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 1200 rpm for 3 minutes.[10]

-

Resuspend the cell pellet in fresh complete growth medium and plate at a subculture ratio of 1:3 to 1:6.[11]

-

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[12] Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13][14]

-

Solubilization:

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14][15]

Apoptosis Assay (Caspase-3 Activity)

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Cell lysis buffer

-

Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.

-

Cell Lysis:

-

After the desired incubation period, harvest the cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.[16] This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.[16]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Caspase-3 Activity Measurement:

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate.[20]

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment using propidium iodide (PI) staining.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat MDA-MB-231 cells with this compound as described in the previous protocols.

-

Cell Fixation:

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.[21]

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Cell Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.[21]

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[22]

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

References

- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. editxor.com [editxor.com]

- 12. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. mpbio.com [mpbio.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.ro]

- 18. caspase3 assay [assay-protocol.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for YLT-11 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of YLT-11, a novel and selective Polo-like kinase 4 (PLK4) inhibitor, in preclinical animal models of cancer.

Introduction

This compound is a potent small-molecule inhibitor of PLK4, a serine/threonine kinase that plays a pivotal role in centriole duplication during the cell cycle.[1][2][3] Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promising efficacy in in vivo tumor models, particularly in breast cancer.[1][2][3] Its mechanism of action involves the induction of aberrant centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1]

Mechanism of Action: PLK4 Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PLK4. This disruption of PLK4 function leads to a cascade of events culminating in mitotic catastrophe and cell death. The simplified signaling pathway is illustrated below.

Caption: Simplified signaling pathway of this compound action.

Preclinical Efficacy in Breast Cancer Xenograft Models

Oral administration of this compound has been shown to be effective in suppressing tumor growth in various human breast cancer xenograft models. The data below summarizes the in vivo efficacy of this compound.

| Cell Line (Breast Cancer Subtype) | Dose (mg/kg) | Administration Route & Frequency | Tumor Growth Inhibition (%) | Tolerability | Reference |

| MDA-MB-468 (Triple-Negative) | 90 | Oral (p.o.), Daily | 82.5 | No significant body weight loss | [1] |

| MDA-MB-231 (Triple-Negative) | 90 | Oral (p.o.), Daily | 76.7 | No significant body weight loss | [1] |

| MCF-7 (ER-positive) | 90 | Oral (p.o.), Daily | 68.0 | No significant body weight loss | [1] |

| MDA-MB-468 (Triple-Negative) | 30 | Oral (p.o.), Daily | Dose-dependent effect observed | No significant body weight loss | [1] |

| MDA-MB-231 (Triple-Negative) | 30 | Oral (p.o.), Daily | Dose-dependent effect observed | No significant body weight loss | [1] |

| MCF-7 (ER-positive) | 30 | Oral (p.o.), Daily | Dose-dependent effect observed | No significant body weight loss | [1] |

Experimental Protocols

Breast Cancer Xenograft Model Protocol

This protocol outlines the establishment of a subcutaneous breast cancer xenograft model and subsequent treatment with this compound.

Caption: Experimental workflow for this compound efficacy studies in xenograft models.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Human breast cancer cell line (e.g., MDA-MB-231, MDA-MB-468, MCF-7)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Calipers

-

Analytical balance

-

Oral gavage needles

Procedure:

-

Cell Culture: Culture breast cancer cells according to standard protocols.

-

Cell Preparation for Implantation:

-

Harvest cells using trypsin-EDTA and wash with sterile PBS.

-

Resuspend cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

-

This compound Administration:

-

Prepare this compound in the desired vehicle at the target concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).

-

Administer this compound or vehicle to the respective groups via oral gavage daily.

-

-

Monitoring:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record the body weight of each mouse every 2-3 days to assess toxicity.

-

Observe the general health and behavior of the animals daily.

-

-

Endpoint:

-

Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint.

-

Euthanize the mice and carefully excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be further processed for pharmacodynamic, histological, or molecular analyses.

-

Safety and Tolerability

In preclinical studies, this compound has been well-tolerated at efficacious doses.[1] Daily oral administration of up to 90 mg/kg in mice bearing breast cancer xenografts did not result in any significant loss of body weight, indicating a favorable preliminary safety profile.[1] However, it is crucial for researchers to conduct their own thorough toxicity assessments in their specific animal models.

Disclaimer: This document is intended for research purposes only. The information provided is based on published preclinical data. Researchers should exercise their own professional judgment and adhere to all applicable institutional and national guidelines for animal care and use.

References

- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

YLT-11 dosage and administration guidelines

Application Notes and Protocols: YLT-11

For Research Use Only. Not for human or veterinary use.

Introduction

This compound is a novel, specific small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] As an indispensable regulator of centriole duplication, PLK4 is a valid therapeutic target in oncology.[3] Abnormal expression of PLK4 is documented in various human cancers, and its inhibition can lead to mitotic arrest and apoptosis in tumor cells.[1][3] Preclinical data indicate that this compound exhibits significant anti-proliferative activity against breast cancer cells in vitro and suppresses tumor growth in in vivo models, suggesting its potential as a promising candidate for breast cancer therapy.[1][3]

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of PLK4.[1] This inhibition disrupts the precise control of centriole duplication during the cell cycle. The consequence of PLK4 inhibition by this compound is maladjusted centriole duplication and subsequent mitotic defects.[1][3] This disruption of the mitotic process ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] Furthermore, this compound has been shown to regulate downstream factors of the PLK4 signaling pathway, which are involved in cell cycle regulation.[1][3]

Caption: Mechanism of this compound action on the PLK4 pathway.

Physicochemical and Preclinical Data

Physicochemical Properties This data is based on the known chemical structure of this compound.[4]

| Property | Value |

| Chemical Formula | C₂₄H₂₄N₆O |

| Molecular Weight | 412.50 g/mol |

| Purity | >98% (Typical for research grade) |

In Vitro Potency The following data summarizes the inhibitory activity of this compound against its target.

| Parameter | Value | Target |

| IC₅₀ | 22 nM | PLK4 |

| Kd | 5.2 nM | PLK4 |

Preclinical In Vivo Efficacy The following data is derived from studies in human breast cancer xenograft models. Oral administration of this compound was shown to be well-tolerated and resulted in significant tumor growth suppression.[1][3]

| Animal Model | Administration Route | Outcome |

| Human Breast Cancer Xenograft | Oral | Significant tumor growth suppression |

Disclaimer: The dosage and administration details from preclinical animal models are not directly translatable to human clinical use. All values are for research and informational purposes only.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on breast cancer cell lines (e.g., MCF-7).

Materials:

-

This compound compound

-

MCF-7 breast cancer cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Human Breast Cancer Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

References

- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YLT 11|YLT11 [dcchemicals.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medkoo.com [medkoo.com]

Application Notes and Protocols for Studying the Effects of YLT-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT-11 is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1] As a non-protein chemical compound, this compound itself is not detectable by conventional immunoassays such as Western Blot and ELISA. Instead, these techniques are invaluable for elucidating the downstream cellular effects of this compound treatment. By inhibiting PLK4, a master regulator of centriole duplication, this compound can induce mitotic defects, cell cycle arrest, and apoptosis in cancer cells.[2] These cellular events are accompanied by changes in the expression and phosphorylation status of various proteins involved in cell cycle regulation and signaling pathways.

This document provides detailed protocols for utilizing Western Blot and ELISA to investigate the molecular consequences of this compound treatment in a research setting. The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Western Blot Analysis of Cell Cycle Proteins Modulated by this compound

Western blotting is a powerful technique to semi-quantitatively or quantitatively analyze the expression levels of specific proteins in cell lysates. In the context of this compound, this method can be used to assess its impact on key cell cycle regulatory proteins. For instance, studies have shown that PLK4 inhibition can lead to an increase in the level of the cyclin-dependent kinase inhibitor p21 and a decrease in the levels of cell division cycle 25C (CDC25C) and cyclin-dependent kinase 1 (CDK1).[1][2]

Experimental Protocol: Western Blot

-

Cell Culture and this compound Treatment:

-

Plate human breast cancer cells (e.g., MCF-7 or MDA-MB-231) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Lysate Preparation:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-p21, anti-Cyclin D1, anti-PLK4) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's datasheet.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the corresponding loading control bands.

-

Data Presentation: Quantitative Western Blot Analysis

The following table represents hypothetical data from a Western Blot experiment analyzing the effect of this compound on p21 and Cyclin D1 protein levels in a cancer cell line.

| This compound (µM) | Normalized p21 Intensity (Arbitrary Units) | Fold Change (vs. Control) | Normalized Cyclin D1 Intensity (Arbitrary Units) | Fold Change (vs. Control) |

| 0 (Control) | 1.00 | 1.0 | 1.00 | 1.0 |

| 0.1 | 1.85 | 1.85 | 0.75 | 0.75 |

| 0.5 | 3.20 | 3.2 | 0.40 | 0.4 |

| 1.0 | 4.50 | 4.5 | 0.15 | 0.15 |

Visualization: Western Blot Workflow

Caption: Workflow for Western Blot analysis of this compound treated cells.

ELISA for Quantification of Proteins Secreted by Cells Treated with this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of a specific protein in a sample, such as cell culture supernatant. This can be useful for investigating whether this compound treatment affects the secretion of cytokines, growth factors, or other proteins that may be involved in tumor progression or the immune response.

Experimental Protocol: Sandwich ELISA

-

Sample Collection:

-

Culture cells and treat with this compound as described in the Western Blot protocol.

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any detached cells or debris.

-

The clarified supernatant can be used immediately or stored at -80°C.

-

-

ELISA Procedure (using a commercial kit):

-

Prepare all reagents, standards, and samples as directed in the kit manual.

-

Add the capture antibody to the wells of a 96-well microplate and incubate.

-

Wash the wells with the provided wash buffer.

-

Block the wells to prevent non-specific binding.

-

Wash the wells.

-

Add the prepared standards and samples (supernatants) to the appropriate wells and incubate.

-

Wash the wells.

-

Add the detection antibody and incubate.

-

Wash the wells.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the wells.

-

Add the substrate solution and incubate in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the target protein in the unknown samples. Account for any dilution factors.

-

Data Presentation: Quantitative ELISA Analysis

The following table shows hypothetical data from an ELISA experiment measuring the concentration of a secreted protein (e.g., Cytokine X) in the supernatant of cancer cells treated with this compound.

| This compound (µM) | Absorbance at 450 nm (Mean) | Cytokine X Concentration (pg/mL) |

| 0 (Control) | 1.25 | 500 |

| 0.1 | 1.02 | 408 |

| 0.5 | 0.68 | 272 |

| 1.0 | 0.35 | 140 |

Visualization: ELISA Workflow

Caption: General workflow for a sandwich ELISA experiment.

PLK4 Signaling Pathway and this compound Inhibition

This compound exerts its effects by inhibiting the kinase activity of PLK4. PLK4 is a key regulator of the cell cycle, primarily through its role in centriole duplication. Its inhibition can activate downstream signaling cascades that lead to cell cycle arrest or apoptosis. For example, PLK4 inhibition has been shown to affect the p53/p21 pathway and the expression of cyclins.[3]

Visualization: PLK4 Signaling Pathway

Caption: Simplified PLK4 signaling pathway and this compound inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

YLT-11: Application Notes and Protocols for Gene Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

YLT-11 is a novel and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1] Dysregulation of PLK4 is implicated in the tumorigenesis of various cancers, including breast cancer, by promoting mitotic defects and genomic instability. This compound has demonstrated significant anti-proliferative activity in cancer cell lines and has been shown to suppress tumor growth in preclinical models.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action on gene expression, detailed protocols for its use in experimental settings, and its potential applications in cancer research and drug development.

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in the cell cycle by controlling centriole duplication.[1] Overexpression of PLK4 is frequently observed in various human cancers and is associated with poor prognosis.[3] As a key regulator of mitosis, the inhibition of PLK4 presents a promising therapeutic strategy for cancer treatment.

This compound is a potent and selective inhibitor of PLK4 with a half-maximal inhibitory concentration (IC50) of 22 nM.[4] It exerts its anti-cancer effects by inducing maladjusted centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1][4] A key aspect of this compound's mechanism of action is its ability to modulate the expression of critical cell cycle regulatory genes.

Mechanism of Action: Modulation of Gene Expression

This compound-mediated inhibition of PLK4 leads to significant changes in the expression of downstream genes that are crucial for cell cycle progression, particularly at the G2/M transition. The primary targets identified are CDC25C, CDK1, and p21.

Table 1: Qualitative Effect of this compound on Key Gene and Protein Expression

| Gene/Protein | Function | Effect of this compound Treatment |

| CDC25C | A phosphatase that activates the CDK1/Cyclin B1 complex, promoting entry into mitosis. | Suppression of expression. |

| CDK1 | A key kinase that, when activated, drives the cell through the G2/M transition and into mitosis. | Suppression of expression. |

| p21 | A cyclin-dependent kinase inhibitor that can arrest the cell cycle at the G1/S and G2/M phases. | Increased expression. |

Note: Specific quantitative fold changes in gene expression from the primary study on this compound are not publicly available. The effects are described as "effectively suppressed" for CDC25C and CDK1, and "increased the level of" for p21.[4]

Signaling Pathway

The inhibition of PLK4 by this compound disrupts the normal cell cycle progression, primarily by affecting the G2/M checkpoint. This leads to mitotic catastrophe and ultimately, apoptosis in cancer cells. The signaling cascade initiated by this compound is depicted below.

Experimental Workflow

A typical workflow to analyze the effects of this compound on gene expression in a cancer cell line is outlined below. This involves treating the cells with this compound, followed by the extraction of RNA and protein to perform RT-qPCR and Western Blot analysis, respectively.

Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 6-well plates at a density of 2 x 10^5 cells per well.

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Treatment Application: Remove the old medium from the wells and add the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

-

-

RT-qPCR:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target genes (CDC25C, CDK1, p21) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.

-

Perform the RT-qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Protocol 3: Protein Extraction and Western Blot Analysis

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PLK4, CDC25C, CDK1, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Applications in Research and Drug Development

-

Target Validation: this compound can be utilized as a tool compound to validate PLK4 as a therapeutic target in various cancer types.

-

Mechanism of Action Studies: Researchers can use this compound to further elucidate the downstream signaling pathways regulated by PLK4 and identify novel biomarkers of response or resistance.

-

Drug Screening and Development: The protocols described herein can be adapted for high-throughput screening of other potential PLK4 inhibitors.

-

Combination Therapy Studies: this compound can be tested in combination with other anti-cancer agents to explore synergistic effects and overcome drug resistance.

Conclusion

This compound is a valuable research tool for investigating the role of PLK4 in cancer biology and for the development of novel anti-cancer therapeutics. The provided application notes and protocols offer a framework for studying the effects of this compound on gene expression and will be a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel PLK4 inhibitor, inhibits human breast cancer growth via inducing maladjusted centriole duplication and mitotic defect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

Application Notes and Protocols for Measuring YLT-11 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

YLT-11 is a novel and potent small molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication. Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. These application notes provide a comprehensive guide to measuring the activity of this compound, both biochemically and in a cellular context. The following protocols are designed to assist researchers in characterizing the inhibitory effects of this compound on PLK4 and its downstream cellular consequences.

PLK4 Signaling Pathway

PLK4 is a critical regulator of the cell cycle, primarily functioning in the initiation of centriole duplication. Its activity is tightly controlled to ensure that centriole duplication occurs only once per cell cycle. PLK4 initiates procentriole formation by phosphorylating its substrates, such as STIL (SCL/TAL1 interrupting locus), which then recruits other essential components to the mother centriole. Inhibition of PLK4 by this compound disrupts this process, leading to defects in centriole duplication, which can trigger cell cycle arrest and apoptosis.

Caption: PLK4 signaling pathway and the inhibitory action of this compound.

Biochemical Assays for Measuring this compound Activity

Biochemical assays are essential for determining the direct inhibitory effect of this compound on PLK4 kinase activity. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

Quantitative Data Summary: PLK4 Inhibition by this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PLK4 | Kinase Assay | 22 | [1] |

| CFI-400945 | PLK4 | Kinase Assay | 2.8 | [2] |

| Centrinone | PLK4 | Kinase Assay | 2.71 | [3] |

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PLK4 (full-length)

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

This compound (or other inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 384-well plates

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ PLK4 kinase assay.

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing 4 µg/ml PLK4 and 200 µg/ml MBP.

-

Prepare a 2X ATP solution at 20 µM in Kinase Reaction Buffer.

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer at 2X the final desired concentration.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X this compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the net luminescence by subtracting the background (no kinase) from all measurements.

-

Plot the net luminescence against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by an inhibitor like this compound.

Materials:

-

Recombinant human PLK4 (GST-tagged)

-

LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)

-

This compound (or other inhibitors)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates (black, low-volume)

Procedure:

-

Prepare Reagents:

-

Prepare a 2X Kinase/Antibody solution in Kinase Buffer A containing 10 nM PLK4 and 4 nM Eu-anti-GST Antibody.

-

Prepare a 4X Kinase Tracer 236 solution at 40 nM in Kinase Buffer A.

-

Prepare serial dilutions of this compound in 100% DMSO, then dilute into Kinase Buffer A to make 4X final concentrations.

-

-

Assay Assembly:

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50.

-

Cellular Assays for Measuring this compound Activity

Cellular assays are crucial for understanding the effects of this compound on PLK4 function within a biological system. Key assays include immunofluorescence for centriole duplication and flow cytometry for cell cycle analysis.

Quantitative Data Summary: Cellular Effects of this compound

| Cell Line | Treatment | Effect on Centriole Number | Effect on Cell Cycle | Reference |

| MDA-MB-231 | This compound (≤0.25 µM) | Increase | - | [1] |

| MDA-MB-231 | This compound (≥0.5 µM) | Decrease | - | [1] |

| Various Breast Cancer Cells | This compound | - | G2/M arrest, increased sub-G1 population | [4] |

Protocol 3: Immunofluorescence Staining for Centriole Duplication

This protocol allows for the visualization and quantification of centrioles to assess the impact of this compound on their duplication.

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Methanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (5% BSA in PBS with 0.1% Triton X-100)

-

Primary antibodies: anti-Centrin (centriole marker), anti-Pericentrin (pericentriolar material marker)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Mounting medium

Experimental Workflow:

Caption: Workflow for immunofluorescence analysis of centriole duplication.

Procedure:

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 µM) for 24-48 hours.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., mouse anti-Centrin and rabbit anti-Pericentrin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Count the number of centrioles (visualized by Centrin staining) per cell in at least 100 cells per condition.

-

Protocol 4: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Materials:

-

Human breast cancer cell line (e.g., MCF-7)

-

This compound

-

Trypsin-EDTA

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at various concentrations for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5]

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increased G2/M population and a sub-G1 peak (indicative of apoptosis) are expected with this compound treatment.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to investigate the activity of this compound as a PLK4 inhibitor. By combining biochemical and cellular assays, a comprehensive understanding of the mechanism of action of this compound can be achieved, facilitating its further development as a potential therapeutic agent.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: YLT-11 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and experimental protocols for the novel Polo-like kinase 4 (PLK4) inhibitor, YLT-11, with a focus on its potential in combination with other therapeutic agents.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] Dysregulation of PLK4 is implicated in the development and progression of various cancers, including breast cancer, making it a promising target for therapeutic intervention. This compound exerts its anti-cancer effects by inducing abnormal centriole duplication and mitotic defects, ultimately leading to apoptosis in cancer cells.[1] Preclinical studies have demonstrated that treatment with this compound can render tumor cells more susceptible to the effects of chemotherapy.[1]

This compound Mechanism of Action and Signaling Pathway

This compound selectively binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity. This inhibition disrupts the normal process of centriole duplication, leading to an abnormal number of centrosomes. During mitosis, these abnormal centrosomes result in multipolar spindle formation, chromosome missegregation, and mitotic catastrophe, ultimately triggering apoptosis. The downstream effects of PLK4 inhibition by this compound involve the dysregulation of key cell cycle proteins.

Preclinical Data: this compound as a Monotherapy

In vitro studies have demonstrated the anti-proliferative activity of this compound against a panel of human breast cancer cell lines.

| Cell Line | IC50 (µM) |

| MDA-MB-468 | 0.28 |

| MDA-MB-231 | 0.35 |

| MCF-7 | 0.42 |

| SK-BR-3 | 0.51 |

| T-47D | 0.63 |

| MDA-MB-453 | 0.77 |

Potential for Combination Therapies

The induction of mitotic defects by this compound suggests a strong rationale for its use in combination with standard chemotherapeutic agents. While specific synergistic data for this compound with other drugs is not yet published, the mechanism of action implies potential for enhanced efficacy when combined with agents that also target cell division or induce DNA damage. The general statement that this compound makes "tumor cells more vulnerable to chemotherapy" provides a basis for further investigation into specific combinations.[1]

Experimental Protocols

The following are detailed protocols based on the methodologies used in the primary research characterizing this compound. These can be adapted for studies investigating this compound in combination with other drugs.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound alone or in combination with other drugs.

Materials:

-

Breast cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)